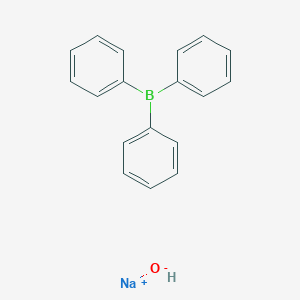

Sodium;triphenylborane;hydroxide

Description

The exact mass of the compound Triphenylborane-sodium hydroxide adduct is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

12113-07-4 |

|---|---|

Molecular Formula |

C18H16BNaO |

Molecular Weight |

282.1 g/mol |

IUPAC Name |

sodium;hydroxy(triphenyl)boranuide |

InChI |

InChI=1S/C18H16BO.Na/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,20H;/q-1;+1 |

InChI Key |

SUZMSMLUONFLDA-UHFFFAOYSA-N |

SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] |

Isomeric SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[OH-].[Na+] |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Na+] |

Other CAS No. |

12113-07-4 |

physical_description |

Liquid |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Triphenylborane Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium triphenylborane hydroxide, a compound of interest in various chemical and pharmaceutical applications. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key processes.

Introduction

Sodium triphenylborane hydroxide, with the chemical formula C₁₈H₁₆BNaO and CAS number 12113-07-4, is an organoboron compound that exists as an adduct of triphenylborane and sodium hydroxide.[1][2] It is often supplied as an aqueous solution and finds utility as an intermediate in organic synthesis.[1] Boron-containing compounds, in general, are gaining increasing attention in medicinal chemistry and drug discovery due to their unique chemical properties.

Synthesis of Sodium Triphenylborane Hydroxide

A common method for the synthesis of sodium triphenylborane hydroxide involves the reaction of triphenylborane with sodium hydroxide. A more scalable industrial process has been described involving the reaction of finely divided sodium, chlorobenzene, and a trialkyl borate followed by hydrolysis.

Experimental Protocol for Synthesis

The following protocol is based on established principles of organometallic synthesis.

Materials:

-

Triphenylborane (B(C₆H₅)₃)

-

Sodium hydroxide (NaOH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Argon or Nitrogen gas supply

-

Schlenk line apparatus

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

-

In the flask, dissolve a known quantity of triphenylborane in a minimal amount of anhydrous diethyl ether or THF.

-

Prepare a stoichiometric aqueous solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution dropwise to the stirred solution of triphenylborane at room temperature.

-

A white precipitate of sodium triphenylborane hydroxide may form upon addition.

-

Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure complete reaction.

-

If a precipitate forms, it can be isolated by filtration under an inert atmosphere, washed with a small amount of cold diethyl ether, and dried under vacuum. Alternatively, the resulting aqueous solution can be used directly for subsequent applications.

Safety Precautions: Organoboron compounds can be sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere using Schlenk techniques. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Characterization of Sodium Triphenylborane Hydroxide

The successful synthesis of sodium triphenylborane hydroxide is confirmed through various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 12113-07-4 | [1] |

| Molecular Formula | C₁₈H₁₆BNaO | [1] |

| Molecular Weight | 282.12 g/mol | [2] |

| Physical State | Typically a liquid (aqueous solution) | [1] |

| Solubility | Soluble in water |

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of sodium triphenylborane hydroxide in solution.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl protons. The chemical shifts and splitting patterns will be indicative of the electronic environment of the aromatic rings.

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the triphenylborane moiety. The number of unique carbon signals will confirm the symmetry of the molecule.

-

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boron-containing compounds. The chemical shift of the boron atom will indicate its coordination environment. For a tetracoordinate boron in the hydroxide adduct, the signal is expected to be in a different region compared to the trigonal planar triphenylborane precursor.

Experimental Protocol for NMR Spectroscopy:

-

Prepare an NMR sample by dissolving a small amount of sodium triphenylborane hydroxide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra using a standard NMR spectrometer.

-

For ¹¹B NMR, a specific probe and acquisition parameters suitable for boron nuclei should be used.

-

Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

3.2.2. Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Expected Absorptions:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

Aromatic C-H stretch: Sharp peaks above 3000 cm⁻¹.

-

C=C aromatic stretch: Bands in the 1400-1600 cm⁻¹ region.

-

B-O stretch: An absorption band characteristic of the boron-oxygen bond.

-

B-C stretch: Vibrations associated with the boron-carbon bonds of the phenyl groups.

Experimental Protocol for FTIR Spectroscopy:

-

For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

-

For a solution, a liquid cell appropriate for the solvent can be used.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the sodium adduct, electrospray ionization (ESI) in negative mode would be suitable to observe the [B(C₆H₅)₃OH]⁻ ion.

Experimental Protocol for Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the appropriate ionization mode.

-

Analyze the mass-to-charge ratio (m/z) of the parent ion and any fragment ions to confirm the molecular weight and structure.

Applications in Drug Development

While specific signaling pathways for sodium triphenylborane hydroxide are not extensively documented, its role as a synthetic intermediate is significant. Boron-containing compounds, particularly boronic acids and their derivatives, are an important class of molecules in drug discovery. They are known to act as enzyme inhibitors and have been successfully incorporated into approved drugs. Sodium triphenylborane hydroxide can serve as a precursor for the synthesis of various functionalized triphenylborane derivatives and other organoboron compounds with potential therapeutic applications.

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of sodium triphenylborane hydroxide.

Characterization Logic

Caption: Logical flow of spectroscopic techniques for structural confirmation.

References

Unveiling the Sodium Triphenylborane Hydroxide Complex: A Theoretical and Structural Overview

For Researchers, Scientists, and Drug Development Professionals

While dedicated theoretical studies on the sodium triphenylborane hydroxide complex, Na[BPh₃(OH)], are not extensively documented in publicly available literature, a comprehensive understanding of its structure, properties, and reactivity can be constructed from the well-established principles of Lewis acid-base chemistry and the known characteristics of its parent compound, triphenylborane (BPh₃). This technical guide provides an in-depth analysis based on available data and theoretical inferences, offering valuable insights for professionals in research and drug development.

Formation of the Complex: A Lewis Acid-Base Adduct

Triphenylborane is a potent Lewis acid due to the electron-deficient nature of its central boron atom. The boron in BPh₃ possesses a vacant p-orbital, making it highly susceptible to nucleophilic attack. Sodium hydroxide, a strong electrolyte, dissociates in solution to provide the hydroxide ion (OH⁻), a potent Lewis base with lone pairs of electrons on the oxygen atom.

The formation of the sodium triphenylborane hydroxide complex is a classic Lewis acid-base reaction where the hydroxide ion donates a pair of electrons to the vacant p-orbital of the boron atom in triphenylborane. This results in the formation of a stable tetrahedral borate anion, [BPh₃(OH)]⁻, with the sodium ion (Na⁺) acting as the counter-ion.

The reaction can be depicted as follows:

Caption: Formation of Sodium Triphenylborane Hydroxide.

Structural Characteristics

Triphenylborane (BPh₃):

-

Geometry: Trigonal planar around the central boron atom.

-

Hybridization of Boron: sp²

Hydroxytriphenylborate Anion ([BPh₃(OH)]⁻):

-

Geometry: Tetrahedral around the central boron atom.

-

Hybridization of Boron: sp³

This change in geometry is a direct consequence of the formation of the new B-O covalent bond.

Inferred Molecular Structure

The structure of the complex involves the sodium cation ionically bonded to the hydroxytriphenylborate anion.

Caption: Inferred structure of the hydroxytriphenylborate anion with sodium counter-ion.

Quantitative Data

Due to the absence of specific theoretical studies on Na[BPh₃(OH)], a table of calculated quantitative data such as bond lengths, bond angles, and vibrational frequencies cannot be provided. However, for the parent molecule, triphenylborane, some structural data is available.

| Parameter | Value (Triphenylborane) | Inferred Change in Na[BPh₃(OH)] |

| B-C Bond Length | ~1.58 Å | Expected to slightly increase due to rehybridization and increased electron density on boron. |

| C-B-C Bond Angle | 120° | Expected to decrease to approximately 109.5° (the ideal tetrahedral angle). |

| B-O Bond Length | Not Applicable | A new bond would be formed, with an expected length in the range of 1.4-1.5 Å based on similar borate esters. |

| C-B-O Bond Angle | Not Applicable | Expected to be approximately 109.5°. |

Experimental and Computational Protocols

While specific experimental protocols for the synthesis and analysis of Na[BPh₃(OH)] are not detailed in the literature, a general procedure can be inferred. Commercially, triphenylborane is often supplied as its sodium hydroxide adduct, suggesting a straightforward synthesis.

General Synthetic Protocol

A likely laboratory-scale synthesis would involve the reaction of triphenylborane with a stoichiometric amount of sodium hydroxide in an appropriate aprotic solvent.

Caption: General workflow for the synthesis of Na[BPh₃(OH)].

Recommended Computational Protocol

For researchers wishing to perform theoretical studies on this complex, the following computational approach is recommended:

Caption: Recommended workflow for computational analysis.

Reactivity and Applications

The sodium triphenylborane hydroxide complex is generally more stable and less reactive than free triphenylborane due to the saturation of the boron's Lewis acidity. However, it can still serve as a source of the hydroxytriphenylborate anion, which can participate in various reactions. The complex is noted to be corrosive.[1]

Potential applications could be in catalysis or as a precursor for the synthesis of other tetrasubstituted borate salts. The stability of the adduct makes it a safer and easier-to-handle alternative to pure triphenylborane, which is sensitive to air and moisture.

Conclusion

While direct theoretical and experimental data on the sodium triphenylborane hydroxide complex is sparse, a robust understanding of its chemistry can be derived from fundamental principles. The formation of this stable Lewis acid-base adduct results in a tetrahedral borate anion with a sodium counter-ion. This guide provides a foundational framework for researchers, outlining the inferred structure, a general synthetic approach, and a recommended computational protocol for further investigation. Future theoretical and experimental studies are warranted to fully elucidate the quantitative properties and reactivity of this complex, which may unlock its potential in various chemical applications.

References

The Enigmatic Reactivity of Sodium Triphenylborane Hydroxide: A Survey of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

This technical overview addresses the current state of knowledge regarding sodium triphenylborane hydroxide (CAS No. 12113-07-4), also known as sodium hydroxytriphenylborate. Despite its commercial availability and well-defined chemical identity, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of reported novel synthetic reactions where this compound serves as a key reagent. This document summarizes the available information and explores the potential, yet currently undocumented, reactivity of this intriguing molecule.

Chemical and Physical Properties

Sodium triphenylborane hydroxide is the adduct formed between the Lewis acid triphenylborane and sodium hydroxide. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 12113-07-4 | [1] |

| Molecular Formula | C₁₈H₁₆BNaO | [2] |

| Molecular Weight | 282.12 g/mol | [2] |

| Synonyms | Sodium hydroxytriphenylborate, Triphenylborane-sodium hydroxide adduct | [2] |

| Appearance | Typically supplied as a solution in water (e.g., 7-10 wt. %) | [3] |

Analysis of Available Literature and Industrial Use

Extensive searches of scholarly databases for specific applications of sodium triphenylborane hydroxide in organic synthesis, including named cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and as a phenylating agent, did not yield any specific examples of its use in a synthetic capacity. The primary sources of information are commercial suppliers and chemical databases, which provide basic physicochemical data but no details on its reactivity.[1][2][3]

The PubChem database indicates its use as an "intermediate" in "All Other Basic Organic Chemical Manufacturing," a broad classification that does not shed light on specific chemical transformations.[1] One technical report from the Savannah River National Laboratory mentions the "triphenylborane-sodium hydroxide adduct" in the context of the chemical destruction of organic waste, which involves its decomposition rather than its application as a synthetic reagent.[4]

Inferred Reactivity and Future Research Directions

While direct evidence is lacking, the structure of sodium triphenylborane hydroxide suggests potential avenues for reactivity that could be explored in future research. The compound can be viewed as a protected or attenuated form of the highly reactive Lewis acid, triphenylborane.

Potential as a Phenylating Agent

Organoboron compounds are widely used as nucleophilic partners in palladium-catalyzed cross-coupling reactions. It is plausible that under appropriate conditions, sodium triphenylborane hydroxide could serve as a source of phenyl groups. A hypothetical Suzuki-Miyaura type coupling is depicted below. The hydroxide ligand could potentially facilitate the transmetalation step.

References

An In-depth Technical Guide to the Formation of Sodium Triphenylborane Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium triphenylborane hydroxide, systematically named sodium hydroxy(triphenyl)boranuide, is an organoboron compound with the chemical formula Na[B(C₆H₅)₃OH].[1] This compound is a salt consisting of a sodium cation (Na⁺) and a hydroxy(triphenyl)boranuide anion ([B(C₆H₅)₃OH]⁻). In this anion, the boron atom is tetra-coordinated, bonded to three phenyl groups and one hydroxyl group.[1] It is often encountered as a stable, water-soluble derivative of triphenylborane. Triphenylborane itself is a potent Lewis acid and is sensitive to moisture, readily hydrolyzing.[2] The formation of the hydroxide adduct represents the product of this hydrolysis in the presence of a sodium base. This guide provides a comprehensive overview of its formation, including synthetic methodologies, reaction mechanisms, and available data.

Formation of Sodium Triphenylborane Hydroxide

The formation of sodium triphenylborane hydroxide can be achieved through two primary routes:

-

Direct Reaction of Triphenylborane with Sodium Hydroxide: This is the most straightforward method, involving the Lewis acid-base reaction between triphenylborane and sodium hydroxide.

-

One-Pot Synthesis from Chlorobenzene: This method synthesizes triphenylborane in situ, which is then hydrolyzed to form the sodium hydroxide adduct during the workup process.

Reaction Mechanism

The formation of the hydroxy(triphenyl)boranuide anion is a classic example of a Lewis acid-base reaction. The boron atom in triphenylborane possesses a vacant p-orbital, making it an electron acceptor (Lewis acid). The hydroxide ion (OH⁻) from sodium hydroxide acts as a Lewis base, donating a pair of electrons to the boron center. This coordination results in the formation of a stable, tetra-coordinated borate anion.

The reaction can be represented as:

B(C₆H₅)₃ + NaOH → Na[B(C₆H₅)₃OH]

This reaction is rapid and effectively passivates the Lewis acidity of triphenylborane.

Experimental Protocols

Method 1: One-Pot Synthesis of Triphenylborane and Subsequent Formation of the Hydroxide Adduct

This protocol is adapted from a known procedure for the synthesis of triphenylborane, where the hydroxide adduct is formed during the aqueous workup.

Experimental Workflow:

Caption: One-pot synthesis and workup for Sodium Triphenylborane Hydroxide.

Procedure:

-

Reaction Setup: A reaction vessel is charged with finely divided sodium metal, chlorobenzene, and an alkyl borate (e.g., isopropyl orthoborate) in an inert solvent such as cyclohexane under anhydrous conditions.

-

Reaction: The mixture is heated to a temperature in the range of 75-105 °C. The reaction proceeds to form an intermediate sodium salt of triphenylborane.

-

Hydrolysis: After the reaction is complete, the mixture is cooled, and water is carefully added. This step hydrolyzes the triphenylborane intermediate and forms the sodium triphenylborane hydroxide, which is soluble in the aqueous phase.

-

Isolation: The aqueous phase is separated from the organic phase. The aqueous solution contains the desired sodium triphenylborane hydroxide.

Quantitative Data:

| Parameter | Value |

| Reactants | Finely divided sodium, Chlorobenzene, Isopropyl orthoborate |

| Solvent | Cyclohexane |

| Temperature | 75-105 °C |

| Conditions | Anhydrous |

| Product in Aqueous Phase | Sodium Triphenylborane Hydroxide |

Method 2: Direct Reaction of Triphenylborane with Sodium Hydroxide

This protocol involves the direct neutralization of a solution of triphenylborane.

Experimental Workflow:

Caption: Direct synthesis of Sodium Triphenylborane Hydroxide.

Procedure:

-

Dissolution: Triphenylborane is dissolved in a suitable water-miscible organic solvent, such as tetrahydrofuran (THF).

-

Reaction: An aqueous solution of sodium hydroxide is added dropwise to the triphenylborane solution with stirring.

-

Completion: The reaction is typically instantaneous and exothermic. The resulting product is an aqueous solution of sodium triphenylborane hydroxide.

Quantitative Data:

| Parameter | Value |

| Reactants | Triphenylborane, Sodium Hydroxide |

| Solvent | Tetrahydrofuran (THF) / Water |

| Temperature | Room Temperature |

| Product | Sodium Triphenylborane Hydroxide in solution |

Data Presentation

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | sodium;hydroxy(triphenyl)boranuide | [1] |

| Molecular Formula | C₁₈H₁₆BNaO | [1][3][4] |

| Molecular Weight | 282.12 g/mol | [3][4] |

| CAS Number | 12113-07-4 | |

| Appearance | Typically handled as an aqueous solution | [5][6] |

| SMILES | --INVALID-LINK--(C2=CC=C2)(C3=CC=C3)O.[Na+] | [1] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons of the three phenyl groups. The hydroxyl proton may be observable as a broad singlet, or it may exchange with the solvent, rendering it unobservable.

-

¹³C NMR: The spectrum should display signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The chemical shifts will be influenced by the bonding to the boron atom.

-

¹¹B NMR: The boron-11 nucleus is NMR active and provides valuable information about the coordination environment of the boron atom. For a tetra-coordinated borate species like the hydroxy(triphenyl)boranuide anion, a single, relatively sharp resonance is expected in the upfield region (typically between -1 and 10 ppm) compared to the broad downfield signal of the starting trigonal planar triphenylborane.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the B-O stretching vibration, B-C (phenyl) stretching, and C-H vibrations of the aromatic rings. A broad O-H stretching band would also be anticipated.

Signaling Pathways (Reaction Pathways)

The formation of sodium triphenylborane hydroxide is a straightforward chemical transformation rather than a complex biological signaling pathway. The key logical relationship is the conversion of a three-coordinate boron center to a four-coordinate center.

Caption: Reaction pathway for the formation of Sodium Triphenylborane Hydroxide.

Conclusion

The formation of sodium triphenylborane hydroxide is a well-understood process, achievable through either a one-pot synthesis or by direct reaction of triphenylborane with sodium hydroxide. The resulting product is a stable, water-soluble salt containing a tetra-coordinated borate anion. While detailed experimental protocols are available for its synthesis, a comprehensive public database of its spectroscopic characterization is currently lacking. This guide provides a foundational understanding for researchers and professionals working with this and related organoboron compounds.

References

- 1. Sodium hydroxytriphenylborate | C18H16BNaO | CID 23687321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Triphenylborane | C18H15B | CID 70400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scbt.com [scbt.com]

spectroscopic analysis of sodium triphenylborane hydroxide

An In-depth Technical Guide to the Spectroscopic Analysis of Sodium Triphenylborane Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . It includes detailed experimental protocols, quantitative data summaries, and a logical workflow for the characterization of this important organoboron reagent.

Introduction

Sodium triphenylborane hydroxide, with the chemical formula C₁₈H₁₆BNaO and CAS number 12113-07-4, is the adduct formed between the Lewis acid triphenylborane and sodium hydroxide.[1][2][3][4] Triphenylborane itself is a powerful Lewis acid and is often supplied as this more stable hydroxide adduct to protect it from rapid hydrolysis.[5] A thorough spectroscopic characterization is essential for verifying the identity, purity, and stability of this reagent prior to its use in sensitive applications, including organic synthesis and catalysis. This guide outlines the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a sample purported to be sodium triphenylborane hydroxide.

Caption: Experimental workflow for the spectroscopic characterization of sodium triphenylborane hydroxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of sodium triphenylborane hydroxide in solution. Key nuclei to probe are ¹H, ¹³C, and ¹¹B. The formation of the four-coordinate borate anion from the three-coordinate triphenylborane results in characteristic changes in the chemical shifts, particularly for the ¹¹B nucleus.

Predicted Quantitative NMR Data

The following table summarizes the expected chemical shifts for sodium triphenylborane hydroxide based on data for related compounds and the expected electronic effects of hydroxide coordination.

| Nucleus | Predicted Chemical Shift (δ) / ppm | Solvent | Notes |

| ¹H | 7.0 - 7.5 | DMSO-d₆ | Complex multiplet pattern for the phenyl protons. The ortho, meta, and para protons will likely have distinct, albeit overlapping, signals. |

| ¹³C | 125 - 140 | DMSO-d₆ | Multiple signals are expected for the phenyl carbons (ipso, ortho, meta, para). The ipso-carbon attached to boron will show a characteristic broadness or splitting due to coupling with the boron nucleus. |

| ¹¹B | +2 to +8 | THF-d₈ | The signal is expected to be significantly upfield compared to trigonal triphenylborane (which appears around +60 ppm). This upfield shift is indicative of a tetracoordinate boron center.[6] A relatively sharp signal is expected. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sodium triphenylborane hydroxide sample.

-

Transfer the sample to a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or THF-d₈). The choice of solvent is critical due to the compound's reactivity.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument for the chosen solvent.

-

Acquire standard ¹H and ¹³C{¹H} spectra.

-

For ¹¹B NMR, use a dedicated boron probe or a broadband probe tuned to the ¹¹B frequency. A proton-decoupled spectrum (¹¹B{¹H}) is typically acquired.

-

-

Data Acquisition Parameters:

-

¹H NMR: Spectral width of ~15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

¹³C NMR: Spectral width of ~200 ppm, relaxation delay of 2-5 seconds, >1024 scans.

-

¹¹B NMR: Spectral width of ~200 ppm, relaxation delay of 1 second, 128-256 scans.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes present in the molecule. The transition from a trigonal planar BPh₃ to a tetrahedral [BPh₃(OH)]⁻ species leads to changes in the B-C vibrational modes.

Predicted Quantitative IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Notes |

| ~3600 - 3400 (broad) | O-H stretch | Characteristic of the hydroxide group bonded to the boron atom. The peak is often broad due to hydrogen bonding in the solid state. |

| ~3100 - 3000 | Aromatic C-H stretch | Sharp peaks characteristic of the phenyl groups. |

| ~1600, ~1480, ~1430 | Aromatic C=C stretch | Strong absorptions from the phenyl rings. |

| ~1100 - 1000 | B-O stretch | A strong band indicative of the boron-oxygen single bond. |

| ~750 - 700 | Aromatic C-H bend (out-of-plane) | Strong absorptions characteristic of monosubstituted benzene rings. |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the sodium triphenylborane hydroxide sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Ensure a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic phenyl rings.

Predicted Quantitative UV-Vis Data

| Parameter | Predicted Value | Solvent | Notes |

| λmax | ~260 - 280 nm | Acetonitrile or Methanol | Corresponds to the π → π* electronic transitions of the phenyl groups. Fine structure may be observed. |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of sodium triphenylborane hydroxide of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as acetonitrile or methanol.

-

From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range of 10⁻⁴ to 10⁻⁵ M.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as the reference.

-

Fill a matching quartz cuvette with the sample solution.

-

Record the absorption spectrum over a range of approximately 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Logical Relationships in Spectroscopic Data

The interpretation of the spectroscopic data relies on the logical correlation between the different techniques to confirm the structure of the adduct.

Caption: Logical relationships between spectroscopic data and structural features.

References

A Comprehensive Technical Guide to Triphenylborane-Based Reagents: Historical Context and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylborane (B(C₆H₅)₃), a white crystalline solid, has been a cornerstone in the advancement of organoboron chemistry for a century. First synthesized in 1922 by Krause and Nitsche, its journey from a laboratory curiosity to a versatile reagent in organic synthesis and industrial processes is a testament to its unique electronic properties.[1] This technical guide provides an in-depth exploration of the historical context, key chemical properties, and seminal applications of triphenylborane-based reagents, with a focus on their role in frustrated Lewis pair (FLP) chemistry and industrial catalysis.

Historical Perspective and Key Milestones

The story of triphenylborane begins in the early 20th century with the pioneering work of Alfred Stock on boron hydrides, which laid the groundwork for the exploration of organoboron compounds. However, it was the landmark synthesis by Erich Krause and Rudolf Nitsche that brought triphenylborane to the forefront. Their method, involving the reaction of boron trifluoride with a phenyl Grignard reagent, provided the first accessible route to this fundamental triarylborane.[1]

Initially, the utility of triphenylborane was explored in areas such as polymerization catalysis. A significant industrial application emerged with its use by DuPont as a promoter in the nickel-catalyzed hydrocyanation of butadiene to produce adiponitrile, a key precursor to nylon.[1] This application highlighted the potential of triphenylborane to act as a Lewis acid to modulate the reactivity and selectivity of transition metal catalysts.

A paradigm shift in the application of triphenylborane occurred with the discovery of Frustrated Lewis Pair (FLP) chemistry by Douglas Stephan and his coworkers. This concept, where the steric hindrance between a bulky Lewis acid like triphenylborane and a Lewis base prevents their neutralization, leads to a reactive pair capable of activating small molecules like dihydrogen. This discovery opened up new avenues for metal-free catalysis, particularly in hydrogenation reactions.

Synthesis and Characterization

The most common and historically significant method for the synthesis of triphenylborane is the reaction of boron trifluoride etherate (BF₃·OEt₂) with phenylmagnesium bromide (PhMgBr) in an ethereal solvent.

Experimental Protocol: Synthesis of Triphenylborane

Materials:

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Anhydrous hexane

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. Bromobenzene is added dropwise from the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Reaction with Boron Trifluoride Etherate: The Grignard solution is cooled in an ice bath, and a solution of boron trifluoride etherate in anhydrous diethyl ether is added dropwise from the dropping funnel under a nitrogen atmosphere.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield a crude solid. The triphenylborane is then purified by recrystallization from a mixture of toluene and hexane to afford white crystals.

Characterization Data

Triphenylborane is typically characterized by its physical properties and spectroscopic data.

| Property | Value |

| Melting Point | 142-145 °C |

| Boiling Point | 203 °C at 15 mmHg |

| ¹H NMR (CDCl₃, δ) | 7.4-7.8 (m, 15H) |

| ¹³C NMR (CDCl₃, δ) | 128.0, 131.5, 136.5, 142.5 (ipso-C) |

| ¹¹B NMR (CDCl₃, δ) | +60 (broad singlet) |

Lewis Acidity of Triphenylborane

Triphenylborane is classified as a relatively weak Lewis acid compared to its perfluorinated counterpart, B(C₆F₅)₃ (BCF). The Lewis acidity can be quantified by various methods, including the measurement of Fluoride Ion Affinity (FIA).

| Borane | Fluoride Ion Affinity (FIA) (kcal/mol) |

| BF₃ | 75.3 |

| BCl₃ | 94.5 |

| BBr₃ | 101.4 |

| B(C₆H₅)₃ (Triphenylborane) | 84.7 |

| B(C₆F₅)₃ (BCF) | 108.0 |

The weaker Lewis acidity of triphenylborane compared to BCF is attributed to the lower electronegativity of hydrogen compared to fluorine, which results in a less electron-deficient boron center.

Frustrated Lewis Pair Chemistry

The concept of Frustrated Lewis Pairs (FLPs) has revolutionized metal-free catalysis. A typical FLP system consists of a bulky Lewis acid, such as triphenylborane, and a sterically demanding Lewis base, like a phosphine or an amine. Due to steric hindrance, they cannot form a classical adduct, leaving both the Lewis acidic and basic sites available to interact with and activate small molecules.

Hydrogenation of Imines

A prominent application of triphenylborane-based FLPs is the catalytic hydrogenation of imines to amines. The catalytic cycle is initiated by the heterolytic cleavage of dihydrogen by the FLP.

References

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to the Fundamental Properties of Organoboron Compounds

For Researchers, Scientists, and Drug Development Professionals

Organoboron compounds have emerged from the realm of synthetic curiosity to become indispensable tools in modern organic chemistry and medicinal chemistry. Their unique electronic structure and reactivity have paved the way for novel carbon-carbon and carbon-heteroatom bond formations, enabling the construction of complex molecular architectures with remarkable precision and efficiency. This technical guide provides a comprehensive overview of the core fundamental properties of organoboron compounds, with a focus on their synthesis, structure, reactivity, and pivotal role in drug development.

Structure and Bonding: The Electron-Deficient Heart of Reactivity

The defining characteristic of organoboron compounds is the electron-deficient nature of the boron atom. In its most common trivalent state, such as in triorganoboranes, the boron atom is sp² hybridized, resulting in a trigonal planar geometry. This configuration leaves a vacant p-orbital perpendicular to the molecular plane, rendering the boron center a potent Lewis acid and electrophile.[1][2]

The carbon-boron (C-B) bond itself possesses low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron.[1] This results in a bond that is predominantly covalent in nature. The length of the C-B bond is comparable to a C-C bond, with the B-C bond in trimethylborane being approximately 156 pm.[3]

Table 1: Typical Bond Parameters in Organoboron Compounds

| Bond | Compound Type | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C(sp³)-B | Trialkylboranes | 1.56 - 1.58 | C-B-C: ~120 |

| C(sp²)-B | Arylboronic Esters | 1.560 | C-B-O: ~120 |

| B-O | Boronic Esters | 1.356 - 1.370 | O-B-O: ~120 |

| B-O | Boronic Acids | 1.37 (average) | O-B-O: ~118 |

Note: Bond lengths and angles can vary depending on the specific substituents and crystal packing forces.

Synthesis of Organoboron Compounds: A Diverse Toolkit

A variety of synthetic methodologies have been developed to access the diverse array of organoboron compounds, each with its own advantages in terms of scope and functional group tolerance.

Hydroboration: A Classic and Versatile Method

Hydroboration involves the addition of a boron-hydride bond across a carbon-carbon double or triple bond. The reaction, first developed by H.C. Brown, is a cornerstone of organic synthesis, providing a route to organoboranes that can be subsequently converted to a wide range of functional groups.[1][2][4][5] The reaction proceeds in a syn-selective and anti-Markovnikov fashion, with the boron atom adding to the less substituted carbon.[5]

Figure 1. General workflow for the hydroboration-oxidation of an alkene.

Suzuki-Miyaura Coupling: A Nobel Prize-Winning Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between organoboron compounds (typically boronic acids or esters) and organic halides or triflates.[6][7][8] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing reagents have made it a widely adopted strategy in both academic and industrial settings, particularly in the synthesis of pharmaceuticals.[6][8]

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity of Organoboron Compounds

The reactivity of organoboron compounds is dominated by the electrophilic nature of the boron center and the nucleophilic character of the carbon atom in the C-B bond.

Table 2: Bond Dissociation Energies (BDEs) of Selected Organoboron Compounds

| Bond | Compound | BDE (kJ/mol) |

| B-C | (CH₃)₃B | ~448 |

| B-H | BH₃ | ~341 |

| B-F | BF₃ | ~766 |

| B-B | B₂H₆ | ~297 |

Data sourced from computational studies and experimental values.[9][10][11]

Characterization of Organoboron Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organoboron compounds. The ¹¹B nucleus is NMR active (I = 3/2) and provides a wide chemical shift range, making it sensitive to the electronic environment around the boron atom.

Table 3: Typical ¹¹B NMR Chemical Shifts (ppm relative to BF₃·OEt₂)

| Compound Type | Chemical Shift Range (ppm) |

| Trialkylboranes | +83 to +93 |

| Arylboronic Acids/Esters | +28 to +32 |

| Tetracoordinate Borates | -8 to +12 |

| Borane-Amine Adducts | -20 to +10 |

Data compiled from various sources.[12][13]

Organoboron Compounds in Drug Development

The unique properties of organoboron compounds have been successfully exploited in the development of novel therapeutic agents. The boron atom can act as a key pharmacophore, engaging in specific interactions with biological targets.

Bortezomib: A Proteasome Inhibitor for Cancer Therapy

Bortezomib (Velcade®) is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[3][14][15] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.[16][17] A primary mechanism of action involves the stabilization of IκB, an inhibitor of the NF-κB transcription factor, thereby blocking pro-survival signaling pathways.[15][16]

Figure 3. Bortezomib inhibits the proteasome, leading to apoptosis via NF-κB inhibition and induction of the UPR.

Tavaborole: An Antifungal Agent

Tavaborole (Kerydin®) is a benzoxaborole antifungal agent used for the topical treatment of onychomycosis.[18][19] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[18][20] By forming a stable adduct with the editing site of the enzyme, tavaborole prevents the incorporation of leucine into newly synthesized proteins, leading to fungal cell death.[18][20]

Figure 4. Tavaborole inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase.

Crisaborole: A Treatment for Atopic Dermatitis

Crisaborole (Eucrisa®) is a phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses. By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, thereby reducing inflammation.

References

- 1. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Structural studies of organoboron compounds. XLII. 4,6-Bis(1-cyan...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. CCCBDB bond length model [cccbdb.nist.gov]

- 7. CCCBDB Compare bond angles [cccbdb.nist.gov]

- 8. theorchem.ru [theorchem.ru]

- 9. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic acid, ethyl-, dimethyl ester [webbook.nist.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. fiveable.me [fiveable.me]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. aablocks.com [aablocks.com]

- 17. Boronic acid - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sodium Tetraphenylborate in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki-Miyaura coupling, a prominent example, typically utilizes boronic acids or esters as organoboron coupling partners. While direct literature on the use of sodium triphenylborane hydroxide in this context is scarce, a closely related and well-documented alternative is sodium tetraphenylborate (NaBPh₄). This commercially available and air-stable salt serves as an effective phenyl-group donor in various palladium-catalyzed cross-coupling reactions, providing a valuable tool for the synthesis of biaryl and arylalkene motifs, which are prevalent in pharmaceuticals and advanced materials.[1][2]

This document provides detailed application notes and protocols for the use of sodium tetraphenylborate as a phenylation reagent in palladium-catalyzed cross-coupling reactions with aryl halides.

Applications in Cross-Coupling Reactions

Sodium tetraphenylborate is primarily employed as a nucleophilic partner in Suzuki-Miyaura type reactions for the introduction of a phenyl group.[1] A key advantage of this reagent is its ability to transfer its phenyl groups to a palladium center, which then participates in the catalytic cycle to form the desired biaryl product. This process is particularly useful for the synthesis of unsymmetrical biaryls. The reaction is catalyzed by a palladium(0) species and typically requires a base to facilitate the transmetalation step.

The scope of the reaction is broad, with successful couplings reported for a range of aryl halides, including iodides and bromides, bearing both electron-donating and electron-withdrawing substituents. Furthermore, the reaction conditions can often be tailored to be mild, making it compatible with a variety of sensitive functional groups.

Quantitative Data Summary

The efficiency of the palladium-catalyzed phenylation of aryl halides using sodium tetraphenylborate is demonstrated in the following table, which summarizes the yields for a variety of substrates.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Iodobenzene | Biphenyl | 84 |

| 2 | 4-Iodotoluene | 4-Methylbiphenyl | 82 |

| 3 | 4-Iodoanisole | 4-Methoxybiphenyl | 80 |

| 4 | 4-Iodochlorobenzene | 4-Chlorobiphenyl | 78 |

| 5 | 1-Iodonaphthalene | 1-Phenylnaphthalene | 75 |

| 6 | Bromobenzene | Biphenyl | 75 |

| 7 | 4-Bromotoluene | 4-Methylbiphenyl | 72 |

Table 1: Yields of Biaryls from the Cross-Coupling of Aryl Halides with Sodium Tetraphenylborate. Data adapted from studies on silica-supported palladium catalysts.[3]

Detailed Experimental Protocols

General Procedure for the Palladium-Catalyzed Phenylation of Aryl Halides with Sodium Tetraphenylborate

This protocol is a representative example for the synthesis of biaryls using a palladium catalyst.

Materials:

-

Aryl halide (e.g., iodobenzene, 1.0 mmol)

-

Sodium tetraphenylborate (0.25 mmol, as it can transfer up to four phenyl groups)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Water mixture, 10 mL, 4:1 v/v)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), sodium tetraphenylborate (0.25 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.

-

Add the solvent system (e.g., 8 mL of toluene and 2 mL of water) to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Reaction Mechanisms and Workflows

The catalytic cycle for the Suzuki-Miyaura cross-coupling of an aryl halide with sodium tetraphenylborate is depicted below. The cycle involves the key steps of oxidative addition, transmetalation, and reductive elimination.

References

Application Notes and Protocols for Sodium Triphenylborane Hydroxide as a Catalyst Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium triphenylborane hydroxide, an adduct of the potent Lewis acid triphenylborane (BPh₃), is emerging as a versatile and user-friendly catalyst precursor in organic synthesis. This white, solid compound offers a convenient and more stable alternative to handling pure triphenylborane, which can be sensitive to air and moisture. Upon dissolution, it is proposed that the adduct can furnish triphenylborane, which acts as a metal-free Lewis acid catalyst for a variety of chemical transformations. The presence of the hydroxide moiety may also play a role in the catalytic cycle, potentially acting as a Brønsted base or co-catalyst.

This document provides detailed application notes and experimental protocols for the use of sodium triphenylborane hydroxide as a catalyst precursor in two key synthetic applications: the hydrosilylation of esters and the ring-opening polymerization of epoxides.

Key Applications

-

Hydrosilylation of Esters: A metal-free approach to the reduction of esters to silyl acetals, which can be subsequently hydrolyzed to aldehydes. This method is valuable for the synthesis of complex molecules where selective reduction is required without affecting other functional groups.

-

Ring-Opening Polymerization of Epoxides: Catalyzes the polymerization of epoxides to form polyethers, which are important precursors for polyurethanes and other advanced materials. This metal-free approach avoids potential contamination of the polymer with transition metals.

Experimental Protocols

Protocol 1: Hydrosilylation of Esters using Sodium Triphenylborane Hydroxide

This protocol describes the reduction of an ester to a silyl acetal, a precursor to the corresponding aldehyde. The sodium triphenylborane hydroxide adduct is expected to release triphenylborane in situ, which catalyzes the reaction.

Materials:

-

Sodium Triphenylborane Hydroxide

-

Ester substrate

-

Silane reducing agent (e.g., triethylsilane, PhMeSiH₂)

-

Anhydrous, polar, aprotic solvent (e.g., acetonitrile, nitromethane)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)

-

Magnetic stirrer and heating plate

-

Syringes and needles for liquid transfers

Procedure:

-

Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

-

Reagent Preparation: In the reaction flask, dissolve the ester substrate (1.0 mmol) and sodium triphenylborane hydroxide (0.05 mmol, 5 mol%) in the anhydrous polar, aprotic solvent (5 mL).

-

Initiation of Reaction: To the stirred solution, add the silane (e.g., triethylsilane, 1.2 mmol) dropwise via syringe at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (silyl acetal) by column chromatography on silica gel.

Protocol 2: Ring-Opening Polymerization of Epoxides using Sodium Triphenylborane Hydroxide

This protocol details the polymerization of an epoxide to a polyether. Triphenylborane, generated from the sodium triphenylborane hydroxide adduct, acts as a Lewis acid to activate the epoxide monomer.

Materials:

-

Sodium Triphenylborane Hydroxide

-

Epoxide monomer (e.g., propylene oxide, cyclohexene oxide)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask and other standard anhydrous glassware

-

Magnetic stirrer and heating plate

-

Syringes for monomer addition

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add sodium triphenylborane hydroxide (e.g., 1 mol% relative to the monomer).

-

Solvent and Monomer Addition: Add the anhydrous solvent to the flask, followed by the epoxide monomer via syringe.

-

Polymerization: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). The polymerization progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Termination and Precipitation: Once the desired conversion is reached, cool the reaction to room temperature and quench the polymerization by adding a small amount of methanol.

-

Isolation of Polymer: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

-

Characterization: Characterize the resulting polyether by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy to confirm its structure.

Data Presentation

Table 1: Catalytic Hydrosilylation of Various Esters

| Entry | Ester Substrate | Silane | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)[1] |

| 1 | Methyl benzoate | PhMeSiH₂ | 10 | Acetonitrile | 60 | 24 | 85 |

| 2 | Ethyl acetate | Et₃SiH | 5 | Nitromethane | 40 | 12 | 92 |

| 3 | γ-Butyrolactone | PhMeSiH₂ | 10 | Acetonitrile | 60 | 48 | 78 |

| 4 | Methyl cinnamate | Et₃SiH | 5 | Acetonitrile | 50 | 24 | 88 |

Table 2: Ring-Opening Polymerization of Epoxides

| Entry | Epoxide Monomer | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI[1] |

| 1 | Propylene Oxide | 1 | Toluene | 90 | 12 | 95 | 8,500 | 1.15 |

| 2 | Cyclohexene Oxide | 0.5 | Dichloromethane | 80 | 24 | 98 | 12,000 | 1.10 |

| 3 | Styrene Oxide | 1 | Toluene | 100 | 18 | 91 | 10,200 | 1.20 |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism for the hydrosilylation of esters.

Caption: Experimental workflow for ring-opening polymerization.

References

In Situ Preparation of Sodium Triphenylborane Hydroxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium triphenylborane hydroxide, an adduct of the potent Lewis acid triphenylborane with sodium hydroxide, serves as a stabilized and convenient form of triphenylborane for various applications in organic synthesis and materials science.[1][2] Triphenylborane itself is highly reactive and susceptible to rapid hydrolysis.[2] The formation of the sodium hydroxide adduct provides a more stable, water-soluble, and easy-to-handle reagent.[2] This adduct is a valuable tool in catalysis, particularly in polymerization and hydrogenation reactions, and as a synthetic intermediate.[1][3] These application notes provide detailed protocols for the in situ preparation of sodium triphenylborane hydroxide, offering researchers flexibility and cost-effectiveness compared to purchasing the pre-formed adduct solution.

Methods for In Situ Preparation

Two primary methodologies are presented for the in situ generation of sodium triphenylborane hydroxide: a one-pot synthesis and a two-step synthesis from prepared triphenylborane.

Method 1: One-Pot Synthesis

This method, adapted from patented procedures, allows for the direct synthesis of the sodium triphenylborane hydroxide adduct in a single reaction vessel.[4] It involves the reaction of finely dispersed sodium with chlorobenzene and an ortho-borate ester, followed by hydrolysis.

Method 2: Synthesis from Triphenylborane

This approach involves the initial synthesis and isolation of triphenylborane, which is then treated with sodium hydroxide to form the adduct. This method is advantageous when a purified sample of triphenylborane is required for other purposes.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of triphenylborane, the precursor to the sodium hydroxide adduct in Method 2.

| Parameter | Value | Reference |

| Reactants | ||

| Sodium Dispersion (1-5μ) | 3.8 g | [5] |

| Chlorobenzene | 9.0 g | [5] |

| Isopropyl Orthoborate | 4.7 g | [5] |

| Cyclohexane (solvent) | 85 ml (40 ml + 45 ml) | [5] |

| Water (for hydrolysis) | 60 ml | [5] |

| Reaction Conditions | ||

| Temperature | 80 °C | [5] |

| Addition Time | 60 minutes | [5] |

| Product (Triphenylborane) | ||

| Yield | 5.17 g (85.4%) | [5] |

Experimental Protocols

Protocol 1: One-Pot In Situ Preparation of Sodium Triphenylborane Hydroxide

This protocol is based on the process described in U.S. Patent 4,046,815.[4]

Materials:

-

Finely divided sodium

-

Chlorobenzene

-

Isopropyl orthoborate

-

Cyclohexane (anhydrous)

-

Water (deionized)

-

Nitrogen gas supply

-

Four-necked flask equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser

Procedure:

-

Under a nitrogen atmosphere, charge the four-necked flask with a dispersion of finely divided sodium in anhydrous cyclohexane.

-

Heat the mixture to the boiling point of cyclohexane (approximately 80°C).

-

Prepare a solution of chlorobenzene and isopropyl orthoborate in cyclohexane. The molar ratio of chlorobenzene to isopropyl orthoborate should be approximately 3:1 to 3.5:1.

-

Slowly add the chlorobenzene and isopropyl orthoborate solution to the heated sodium dispersion over a period of about one hour, maintaining the temperature between 75°C and 105°C. The reaction is highly exothermic and should be controlled by the addition rate and external cooling if necessary.

-

After the addition is complete, allow the reaction mixture to cool to room temperature.

-

Carefully introduce water to the reaction mixture at a temperature of approximately 30-45°C. This step hydrolyzes the reaction products to form the aqueous solution of the sodium hydroxide salt of triphenylborane. Excess sodium will react with water to generate hydrogen gas, which must be safely vented.

-

The resulting mixture will separate into an organic phase (cyclohexane and by-products) and an aqueous phase containing the desired sodium triphenylborane hydroxide. The aqueous solution can be separated and used directly for subsequent applications.

Protocol 2: Two-Step In Situ Preparation from Triphenylborane

This protocol first describes the synthesis of triphenylborane, followed by its conversion to the sodium hydroxide adduct.

Step 1: Synthesis of Triphenylborane

This procedure is adapted from a literature method.[5]

Materials:

-

Sodium dispersion (1-5μ particle size)

-

Cyclohexane

-

Benzene

-

Chlorobenzene

-

Isopropyl orthoborate

-

Water

-

2.10N Hydrochloric acid

-

Four-necked flask, mechanical stirrer, thermometer, addition funnel, reflux condenser, nitrogen atmosphere setup

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

Set up the four-necked flask with the stirrer, thermometer, addition funnel, and reflux condenser under a nitrogen atmosphere.

-

Charge the flask with 3.8 g of sodium dispersion, 40 ml of cyclohexane, and 2 ml of benzene.

-

Heat the contents of the flask to 80°C.

-

Prepare a solution of 9.0 g of chlorobenzene and 4.7 g of isopropyl orthoborate in 45 ml of cyclohexane.

-

Add this solution to the flask over a period of 60 minutes while maintaining the temperature at 80°C.

-

After the addition is complete, allow the flask to cool to room temperature.

-

Add 60 ml of water to the flask.

-

Separate the resulting aqueous and organic phases. The aqueous phase contains the sodium salt of triphenylborane.

-

To isolate triphenylborane, charge the aqueous phase to a distillation column and remove the alcohol via azeotropic distillation at 70°-100°C over 2 hours.

-

Titrate the distillation tails at room temperature with 2.10N hydrochloric acid to a pH of 7.2 to precipitate triphenylborane.

-

Filter the resulting slurry, wash the white filter cake with water, and vacuum dry to obtain triphenylborane.

Step 2: In Situ Formation of Sodium Triphenylborane Hydroxide Adduct

Materials:

-

Triphenylborane (prepared as in Step 1)

-

Sodium hydroxide solution (e.g., 1 M)

-

An appropriate solvent for the intended application (e.g., water, THF)

Procedure:

-

Dissolve the desired amount of triphenylborane in the chosen solvent under an inert atmosphere.

-

Stoichiometrically add the sodium hydroxide solution to the triphenylborane solution with stirring. The formation of the adduct is typically rapid.

-

The resulting solution of sodium triphenylborane hydroxide is now ready for use in the subsequent reaction.

Visualizations

Caption: Workflow for the one-pot in situ synthesis of sodium triphenylborane hydroxide.

Caption: Workflow for the two-step synthesis of sodium triphenylborane hydroxide.

References

Application Notes and Protocols for the Quantification of Sodium Triphenylborane Hydroxide

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the separation and quantification of sodium triphenylborane hydroxide from impurities and degradation products. Given the potential for hydrolysis of the boronate group, a stability-indicating reverse-phase HPLC method is proposed.

Experimental Protocol: Stability-Indicating RP-HPLC

Objective: To develop a robust RP-HPLC method for the quantification of sodium triphenylborane hydroxide and to separate it from potential degradation products.

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

-

Data acquisition and processing software

Reagents and Materials:

-

Sodium Triphenylborane Hydroxide reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl groups)

-

Injection Volume: 10 µL

-

Run Time: 15 minutes

Procedure:

-

Standard Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of sodium triphenylborane hydroxide reference standard.

-

Dissolve in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Make up to the mark with the same solvent mixture.

-

-

Sample Solution Preparation (100 µg/mL):

-

Accurately weigh a quantity of the sample containing approximately 10 mg of sodium triphenylborane hydroxide.

-

Follow the same dissolution procedure as for the standard solution.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the standard solution in triplicate to check for system suitability (e.g., retention time, peak area repeatability, tailing factor).

-

Inject the sample solution.

-

Quantify the amount of sodium triphenylborane hydroxide in the sample by comparing the peak area with that of the standard.

-

Data Presentation: Illustrative HPLC Quantification Data

| Parameter | Result | Acceptance Criteria |

| Retention Time (min) | 6.8 | ± 0.2 min |

| Tailing Factor | 1.2 | ≤ 2.0 |

| Theoretical Plates | > 2000 | > 2000 |

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| Precision (%RSD) | 0.8% | ≤ 2.0% |

| Accuracy (% Recovery) | 99.5% | 98.0% - 102.0% |

Experimental Workflow: HPLC Analysis

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and faster method for the quantification of sodium triphenylborane hydroxide, provided that the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength. The phenyl groups in the molecule are expected to exhibit significant UV absorbance.

Experimental Protocol: UV-Vis Spectrophotometric Assay

Objective: To determine the concentration of sodium triphenylborane hydroxide in a sample using UV-Vis spectrophotometry.

Instrumentation:

-

UV-Vis Spectrophotometer (double beam)

-

Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

-

Sodium Triphenylborane Hydroxide reference standard

-

Ethanol (spectroscopic grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

-

Determination of Wavelength of Maximum Absorbance (λmax):

-

Prepare a 10 µg/mL solution of sodium triphenylborane hydroxide in ethanol.

-

Scan the solution from 200 nm to 400 nm using ethanol as a blank.

-

Determine the wavelength of maximum absorbance (λmax). For triphenylborane derivatives, this is expected to be around 220-230 nm.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of sodium triphenylborane hydroxide in ethanol with concentrations ranging from 2 µg/mL to 20 µg/mL.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Prepare a sample solution in ethanol with a concentration expected to fall within the range of the calibration curve.

-

Measure the absorbance of the sample solution at the λmax.

-

Determine the concentration of sodium triphenylborane hydroxide in the sample solution from the calibration curve.

-

Data Presentation: Illustrative UV-Vis Spectrophotometry Data

| Concentration (µg/mL) | Absorbance at 225 nm |

| 2 | 0.152 |

| 5 | 0.378 |

| 10 | 0.755 |

| 15 | 1.130 |

| 20 | 1.510 |

| Linearity (R²) | 0.9998 |

Logical Relationship: Beer-Lambert Law

Potentiometric Titration

Potentiometric titration can be employed to quantify the hydroxide component of sodium triphenylborane hydroxide. This method is particularly useful for determining the purity of the bulk substance.

Experimental Protocol: Acid-Base Potentiometric Titration

Objective: To determine the percentage purity of sodium triphenylborane hydroxide by titrating the hydroxide ion with a standardized acid.

Instrumentation:

-

Potentiometric autotitrator with a pH electrode

-

Burette (10 mL or 25 mL)

-

Magnetic stirrer

Reagents and Materials:

-

Sodium Triphenylborane Hydroxide sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water

-

Ethanol

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 200-300 mg of the sodium triphenylborane hydroxide sample.

-

Dissolve the sample in 50 mL of a 1:1 mixture of deionized water and ethanol.

-

-

Titration:

-

Place the dissolved sample on the magnetic stirrer and immerse the pH electrode in the solution.

-

Titrate the sample with standardized 0.1 M HCl.

-

Record the volume of titrant added and the corresponding pH values.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of HCl added.

-

Determine the equivalence point from the inflection point of the titration curve or by using the first or second derivative plot.

-

Calculate the percentage purity of sodium triphenylborane hydroxide based on the volume of HCl consumed at the equivalence point.

-

Data Presentation: Illustrative Titration Data

| Parameter | Value |

| Sample Weight (mg) | 255.2 |

| Molarity of HCl (M) | 0.1012 |

| Equivalence Point Volume (mL) | 8.85 |

| Calculated Purity (%) | 98.7% |

Signaling Pathway: Neutralization Reaction

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR is a primary analytical method that can provide a highly accurate determination of the purity of sodium triphenylborane hydroxide without the need for a specific reference standard of the analyte. ¹H NMR can be used to quantify the phenyl protons against a certified internal standard.

Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity of sodium triphenylborane hydroxide using ¹H qNMR.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents and Materials:

-

Sodium Triphenylborane Hydroxide sample

-

Certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

-

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the sodium triphenylborane hydroxide sample.

-

Accurately weigh approximately 5-10 mg of the certified internal standard.

-

Dissolve both in a known volume of DMSO-d₆ in a vial and then transfer to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

-

Ensure a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum (phasing, baseline correction).

-

Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.

-

Calculate the purity of the analyte using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Data Presentation: Illustrative qNMR Data

| Parameter | Analyte (Sodium Triphenylborane Hydroxide) | Internal Standard (Maleic Acid) |

| Mass (mg) | 15.2 | 8.5 |

| Molecular Weight ( g/mol ) | 282.12 | 116.07 |

| Signal | Aromatic Protons | Vinylic Protons |

| Number of Protons (N) | 15 | 2 |

| Integral (I) | 15.00 | 2.35 |

| Purity of Standard (%) | - | 99.9% |

| Calculated Purity (%) | 98.5% | - |

Experimental Workflow: qNMR Analysis

Application Notes and Protocols: Sodium Triphenylborane Hydroxide as a Putative Selective Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium triphenylborane hydroxide, systematically known as sodium hydroxytriphenylborate, is a chemical compound formed from the reaction of the Lewis acid triphenylborane with sodium hydroxide. While this compound is commercially available and its chemical properties are documented, its application as a selective reducing agent in organic synthesis is not well-established in scientific literature.[1][2][3][4][5] Standard reducing agents for carbonyl compounds include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), with NaBH₄ being a milder, more selective reagent.[6][7][8][9][10][11] The reactivity and selectivity of NaBH₄ can be modulated by various additives, which is a common strategy to achieve specific chemical transformations.[6][12]

This document explores the theoretical potential of sodium triphenylborane hydroxide as a selective reducing agent. The protocols and data presented herein are hypothetical and intended to serve as a foundation for further experimental investigation.

Theoretical Mechanism of Action

The reductive potential of sodium triphenylborane hydroxide is not immediately obvious, as it does not possess a conventional hydride donor like the borohydride anion (BH₄⁻). However, a plausible mechanism could involve the in-situ generation of a reactive hydride species or a synergistic interaction between the components.

One hypothesis is that under specific conditions, the hydroxide ion could act as a hydride source, with the triphenylborane moiety acting as a Lewis acid to activate the carbonyl substrate. The coordination of the Lewis acidic boron atom to the carbonyl oxygen would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion (acting as a hydride).